molecular formula C7H7BF3K B1592816 Potassium p-tolyltrifluoroborate CAS No. 216434-82-1

Potassium p-tolyltrifluoroborate

Cat. No.: B1592816
CAS No.: 216434-82-1
M. Wt: 198.04 g/mol
InChI Key: KRWDYXJWQBTBAH-UHFFFAOYSA-N
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Description

Potassium p-tolyltrifluoroborate is an organoboron compound with the chemical formula CH₃C₆H₄BF₃K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a significant reagent in organic synthesis .

Mechanism of Action

Target of Action

Potassium p-tolyltrifluoroborate, also known as Potassium (4-methylphenyl)trifluoroborate, primarily targets various aryl halides . It acts as a precursor or starting material for the synthesis of biaryl compounds . The compound’s role is to react with these aryl halides, initiating a series of reactions that lead to the formation of biaryl compounds .

Mode of Action

The interaction of this compound with its targets involves a process known as the Suzuki Cross-Coupling reaction . In this reaction, this compound reacts with various aryl halides using a Pd/C catalyst . This reaction results in the formation of biaryl compounds .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of biaryl compounds . The compound acts as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition . This reaction is part of the broader biochemical pathway of biaryl compound synthesis .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are the formation of biaryl compounds . These compounds are formed when this compound reacts with aryl halides in the presence of a Pd/C catalyst .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in cool, dry conditions in well-sealed containers to maintain its stability and efficacy. It is also worth noting that the compound is incompatible with strong oxidizing agents , which can affect its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium p-tolyltrifluoroborate can be synthesized through the reaction of p-tolylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{B(OH)}_2 + \text{KHF}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{BF}_3\text{K} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Often used in cross-coupling reactions.

    Hydroxylamine-O-sulfonic Acid: Used in amination reactions.

    Vinyl Ketones: Reactants in carbonylative arylation.

Major Products:

Scientific Research Applications

Potassium p-tolyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: this compound is used in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Comparison: Potassium p-tolyltrifluoroborate is unique due to its p-tolyl group, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various reactions. Compared to potassium phenyltrifluoroborate, the presence of the methyl group in this compound can

Properties

IUPAC Name

potassium;trifluoro-(4-methylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWDYXJWQBTBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635592
Record name Potassium trifluoro(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216434-82-1
Record name Potassium trifluoro(4-methylphenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium p-tolyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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